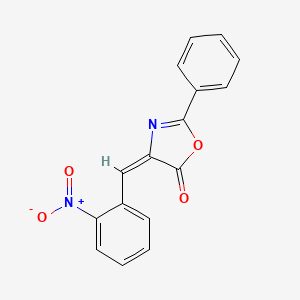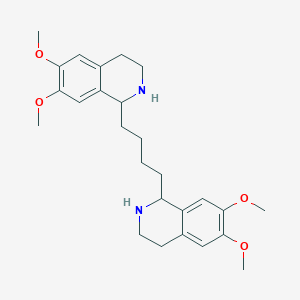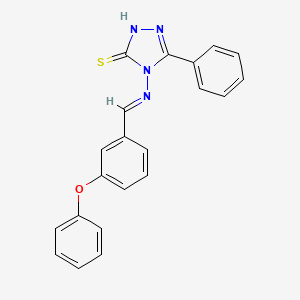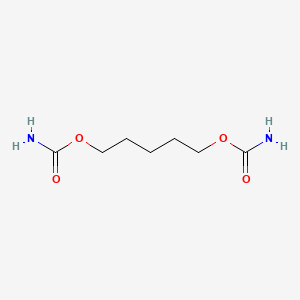
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features an oxazole ring substituted with a nitrobenzylidene and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles or dipolarophiles in the presence of heat or a catalyst.
Major Products Formed
Reduction: 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Polycyclic compounds with enhanced structural complexity.
科学研究应用
Chemistry
In organic synthesis, 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
The compound’s structural features make it a candidate for biological activity studies. It can be used to design and synthesize potential pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific electronic or optical properties. These materials could find applications in sensors, organic electronics, or photonics.
作用机制
The mechanism of action of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one
Uniqueness
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic applications where the nitro group can be transformed into various functional groups, providing a pathway to a wide range of derivatives.
属性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
(4E)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10+ |
InChI 键 |
QRTYQFYODBKCHQ-JLHYYAGUSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)
![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)

![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)

![[4-[(Tert-butoxycarbonyl)amino]-1-piperidinyl](3-chlorophenyl)acetic acid](/img/structure/B11999719.png)
